2-Ethoxy-1-piperidin-1-ylethanone
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Overview
Description
2-Ethoxy-1-piperidin-1-ylethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-piperidin-1-ylethanone typically involves the alkylation of piperidine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-1-piperidin-1-ylethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A structurally similar compound with a wide range of applications in pharmaceuticals and organic synthesis.
N-Ethylpiperidine: Another related compound used in the synthesis of various drugs and chemicals.
Uniqueness
2-Ethoxy-1-piperidin-1-ylethanone is unique due to its specific ethoxy and piperidinyl functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
600140-45-2 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-ethoxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8-9(11)10-6-4-3-5-7-10/h2-8H2,1H3 |
InChI Key |
VUEQTCLTKIKUII-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCCCC1 |
Origin of Product |
United States |
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